

# Physical and chemical properties of 2-Amino-4-chloro-6-nitrophenol

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## Compound of Interest

Compound Name: 2-Amino-4-chloro-6-nitrophenol

Cat. No.: B019034

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## An In-depth Technical Guide to 2-Amino-4-chloro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Amino-4-chloro-6-nitrophenol** is a substituted aromatic compound with potential applications in various fields of chemical synthesis and research. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available experimental data and predictive models. The guide is intended to serve as a valuable resource for professionals engaged in research and development activities involving this compound.

### Chemical and Physical Properties

The fundamental physical and chemical characteristics of **2-Amino-4-chloro-6-nitrophenol** are summarized in the tables below. These properties are crucial for understanding the compound's behavior in different experimental settings.

#### Table 1: General and Physical Properties

Property	Value	Source
CAS Number	6358-08-3	[1]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	188.57 g/mol	[2]
Appearance	Solid	[3]
Melting Point	158-162 °C	[4]
Boiling Point (Predicted)	308.3 ± 42.0 °C	[4]
Density (Predicted)	1.655 ± 0.06 g/cm <sup>3</sup>	[4]
Solubility	Soluble in acetone.	[5]

## Table 2: Spectroscopic Data

While specific peak data is not readily available in the aggregated search results, the following outlines the expected spectroscopic characteristics.

Spectrum	Expected Characteristics
Infrared (IR)	Characteristic peaks for N-H stretching (amine), O-H stretching (hydroxyl), C=C stretching (aromatic ring), and N=O stretching (nitro group).
$^1\text{H}$ Nuclear Magnetic Resonance ( $^1\text{H}$ NMR)	Signals corresponding to the aromatic protons, the amine protons, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the aromatic ring.
$^{13}\text{C}$ Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR)	Resonances for each of the six carbon atoms in the aromatic ring, with chemical shifts influenced by the attached functional groups (amino, chloro, nitro, and hydroxyl).
Mass Spectrometry (MS)	A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the substituted phenol structure.

## Experimental Protocols

A detailed experimental protocol for the synthesis of **2-Amino-4-chloro-6-nitrophenol** is not explicitly available in the provided search results. However, a general method for the synthesis of a related compound, 2-amino-4-nitrophenol, can be adapted. The following protocol is a representative procedure based on the reduction of a dinitrophenol precursor.

### Synthesis of 2-amino-4-nitrophenol (Illustrative Protocol)

This protocol describes the synthesis of 2-amino-4-nitrophenol by the partial reduction of 2,4-dinitrophenol. A similar approach, starting with a suitable chlorinated dinitrophenol, could potentially yield **2-Amino-4-chloro-6-nitrophenol**.

Materials:

- 2,4-dinitrophenol

- Ammonium chloride
- Concentrated aqueous ammonia (approx. 28%)
- Fused sodium sulfide (60%)
- Glacial acetic acid
- Activated carbon (e.g., Norit)
- Water
- 5-L three-necked flask
- Stirrer
- Reflux condenser
- Thermometer
- Büchner funnel

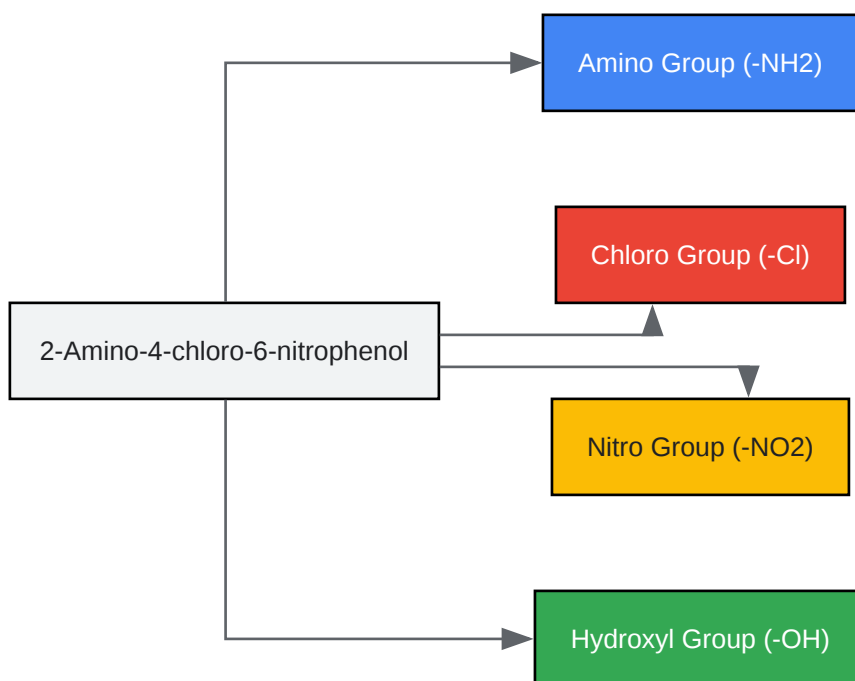
Procedure:

- In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water.
- With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia.
- Heat the mixture to 85 °C.
- Turn off the heat and allow the mixture to cool to 70 °C.
- Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of approximately 100 g at 5-minute intervals. Maintain the temperature between 80-85 °C.
- After the addition is complete, heat the mixture at 85 °C for 15 minutes.

- Filter the hot reaction mixture through a heated Büchner funnel.
- Transfer the hot filtrate to a 5-L round-bottomed flask and cool overnight.
- Filter the mixture and press the crystals to near dryness.
- Dissolve the solid in 1.5 L of boiling water and acidify the solution with glacial acetic acid (approximately 100 ml).
- Add 10 g of activated carbon, heat the solution, and filter it while hot.
- Cool the filtrate to 20 °C to crystallize the product.
- Collect the brown crystals of 2-amino-4-chloro-6-nitrophenol and dry them. The expected yield is 160–167 g (64–67%) with a melting point of 140–142 °C.[6]

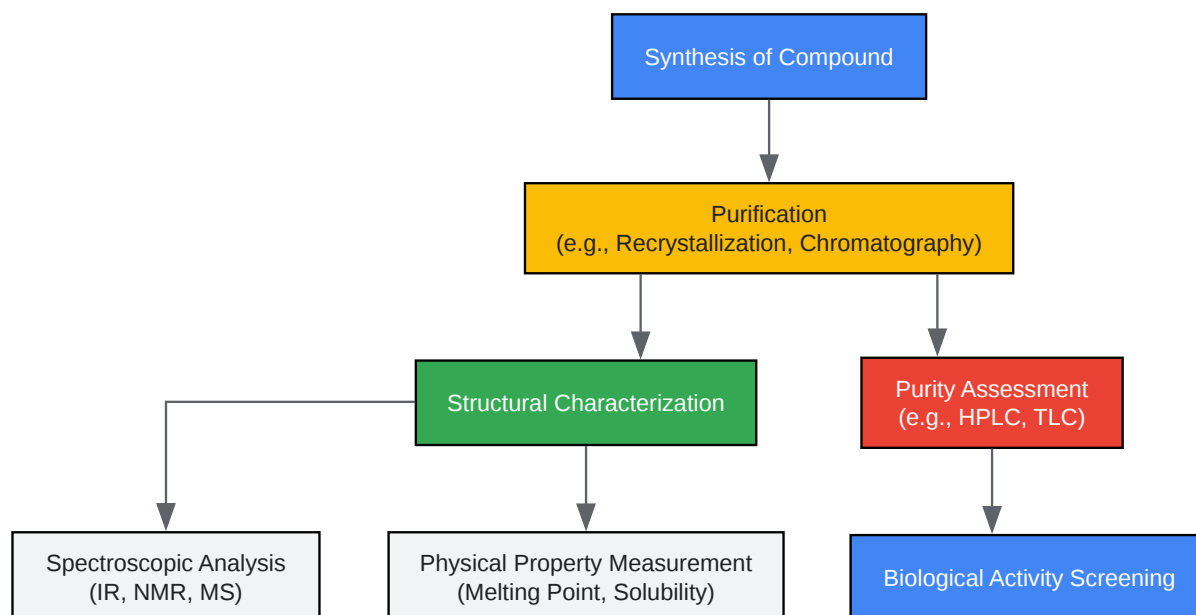
## Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of **2-Amino-4-chloro-6-nitrophenol**.



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Caption: Logical relationship of functional groups in **2-Amino-4-chloro-6-nitrophenol**.



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Caption: General experimental workflow for chemical compound characterization.

## Safety and Handling

**2-Amino-4-chloro-6-nitrophenol** is classified as an irritant.[3] Exposure may cause irritation to the skin, eyes, and mucous membranes.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.[3]

## Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **2-Amino-4-chloro-6-nitrophenol**. While some experimental data is available, further research is required to fully characterize its spectral properties and to develop optimized and detailed synthetic protocols. The information presented herein should aid researchers and

scientists in the safe and effective use of this compound in their laboratory and development endeavors.

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